

Technical Guide: Solubility Profile & Handling of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2-Chloro-5-phenylpyridine-3-carboxaldehyde
CAS No.:	176433-57-1
Cat. No.:	B061185

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Executive Summary

This guide provides a technical analysis of the solubility and solution-phase behavior of **2-Chloro-5-phenylpyridine-3-carboxaldehyde** (CAS: 176433-57-1). As a functionalized pyridine intermediate, this compound exhibits distinct solubility characteristics governed by the interplay between its lipophilic phenyl-chloro domains and its polar aldehyde-pyridine core.^[1]

Key Findings:

- **DMSO:** The optimal solvent for high-concentration stock solutions (>100 mM) and biological assays.
- **Methanol:** A viable solvent for chemical synthesis and crystallization, but thermodynamically unstable for long-term storage due to reversible hemiacetal formation.
- **Critical Protocol:** Exact solubility must be empirically determined using the Tiered Gravimetric-Optical Protocol outlined in Section 4 due to batch-specific crystallinity variations.

Chemical Identity & Structural Analysis[2][3][4][5][6] [7]

Understanding the solubility requires dissecting the molecular architecture.

Property	Detail
Compound Name	2-Chloro-5-phenylpyridine-3-carboxaldehyde
CAS Number	176433-57-1
Molecular Formula	C ₁₂ H ₈ ClNO
Molecular Weight	217.65 g/mol
Structural Features	[2][3][4][5][6] • Pyridine Ring: Electron-deficient heteroaromatic core. • 2-Chloro: Withdraws electron density, reducing basicity. • 3-Carboxaldehyde: Polar, reactive electrophile. • 5-Phenyl: Adds significant lipophilicity (stacking potential).

Solubility Prediction (SAR): The 5-phenyl group disrupts the water solubility typical of simple pyridines, making this compound hydrophobic. However, the dipole moment generated by the aldehyde and pyridine nitrogen ensures high affinity for polar aprotic solvents (DMSO, DMF) and polar protic solvents (MeOH, EtOH).

Solubility Profile: DMSO vs. Methanol Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions

DMSO is the gold standard for solubilizing this compound for three reasons:

- Dipole-Dipole Interactions: The sulfoxide group effectively solvates the polar aldehyde and pyridine nitrogen.

- Disruption of Stacking: DMSO is excellent at breaking the

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stacking interactions induced by the phenyl ring, which often causes crystal packing stability in solid forms.
- Chemical Inertness: Unlike alcohols, DMSO does not reversibly attack the aldehyde carbonyl under neutral conditions.
- Estimated Solubility: Typically >100 mg/mL (approx. 450 mM).
- Application: Ideal for preparing 10–50 mM stock solutions for high-throughput screening (HTS) or Suzuki-Miyaura coupling stock feeds.

Methanol (MeOH)

Status: Suitable for Synthesis / Unsuitable for Storage

Methanol dissolves the compound well but introduces a chemical equilibrium that can confuse analytical data (HPLC/NMR).

- Solubility Mechanism: Hydrogen bonding with the pyridine nitrogen and aldehyde oxygen.
- The Hemiacetal Trap: In methanol, the electron-deficient aldehyde carbon (activated by the pyridine ring) is susceptible to nucleophilic attack by the solvent, forming a hemiacetal.
- Analytical Impact: An NMR spectrum in CD₃OD may show two sets of peaks (aldehyde vs. hemiacetal). This is not an impurity; it is a solvent-solute equilibrium.
- Estimated Solubility: Moderate to High (typically >20 mg/mL).

Comparative Data Table

Solvent	Solubility Potential	Primary Interaction	Stability Risk	Recommended Use
DMSO	High (>100 mg/mL)	Dipole-Dipole	Low (Oxidation possible over months)	Stock solutions, Bio-assays
Methanol	High (>20 mg/mL)	H-Bonding	Medium (Hemiacetal formation)	Crystallization, Synthesis
Water	Low (<1 mg/mL)	Hydrophobic effect	N/A	Precipitation anti-solvent
DCM	High	Dispersion/Dipole	Low	Extraction, Chromatography

Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Polymorph differences can alter solubility by factor of 2-10. Use this tiered protocol to validate your specific batch.

Tier 1: Visual Saturation Method (Rapid)

Objective: Determine approximate solubility range.

- Weigh 10 mg of compound into a clear 1.5 mL HPLC vial.
- Add 100 μ L of solvent (DMSO or Methanol).
- Vortex for 60 seconds.
- Observation:
 - Clear Solution: Solubility > 100 mg/mL.
 - Suspension: Proceed to Step 5.
- Add solvent in 100 μ L increments, vortexing between additions, until clear.

- Calculation:

Tier 2: HPLC Quantitative Saturation (Precision)

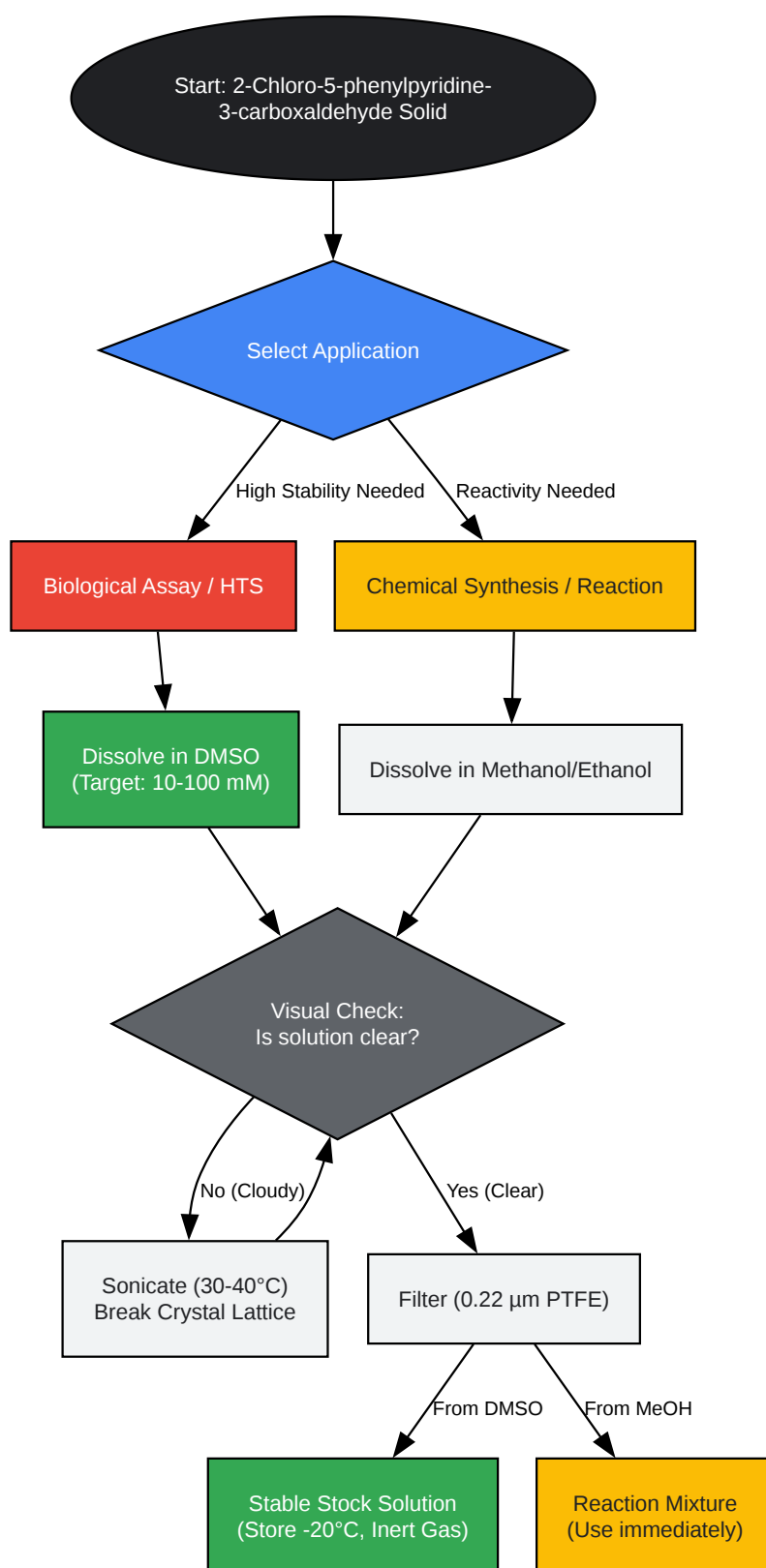
Objective: Precise solubility for thermodynamic data.

- Saturation: Add excess solid (~50 mg) to 1 mL solvent. Shake at 25°C for 24 hours.
- Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon for aldehydes).
- Dilution: Dilute the filtrate 1:100 in Acetonitrile (ACN). Do not dilute in Methanol to avoid hemiacetal peak splitting.
- Quantification: Inject onto HPLC (C18 column) against a standard curve prepared in ACN.

Visualizations

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the decision-making process for handling this compound based on the application.

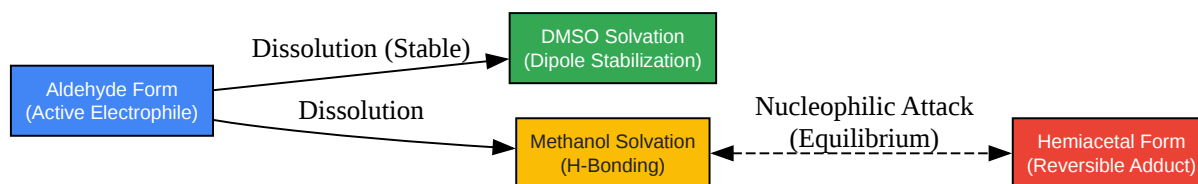


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Caption: Decision matrix for solvent selection based on downstream application requirements.

Diagram 2: Solvation & Reactivity Map

This diagram details the molecular interactions, highlighting the hemiacetal risk in methanol.



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Caption: Mechanistic view of solvation stability. Note the reversible equilibrium in Methanol.

Expert Recommendations for Handling

- **Storage of Stocks:** Always store DMSO stocks at -20°C or -80°C . While DMSO is chemically inert, the aldehyde group can slowly oxidize to the carboxylic acid (2-chloro-5-phenylpicotinic acid) if exposed to air. Purge vials with Nitrogen or Argon.
- **Avoid Primary Amines:** Do not dissolve in solvents containing amines (e.g., Tris buffer) unless an immediate Schiff base reaction is intended.
- **Recrystallization:** If the compound purity is low, Methanol or Ethanol are excellent solvents for recrystallization. Dissolve hot, cool slowly. The hemiacetal reverts to the aldehyde upon crystallization and drying.

References

- **Synthesis & Reactivity Context**
 - Gangadasu, B., et al.[2][3][7] "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." *Heterocyclic Communications*, vol. 8, no. 3, 2002.
[Link](#)
 - Note: This reference establishes the reactivity of the 2-chloro-3-formylpyridine core with nucleophiles in polar solvents.

- General Solubility Protocols
 - NICEATM.[8] "Test Method Protocol for Solubility Determination (Phase III)." ICCVAM, 2003.[8] [Link](#)
 - Note: The "Tiered" approach in this guide is adapted
- Hemiacetal Formation Mechanisms
 - Lippert, A. R., et al. "Mechanisms of formation of hemiacetals: intrinsic reactivity analysis." PubMed, 2012. [Link](#)
 - Note: Provides the theoretical basis for the aldehyde-methanol equilibrium described in Section 3.2.
- Compound Data & Availability
 - PubChem CID 3232568: **2-Chloro-5-phenylpyridine-3-carboxaldehyde**. [Link](#)

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